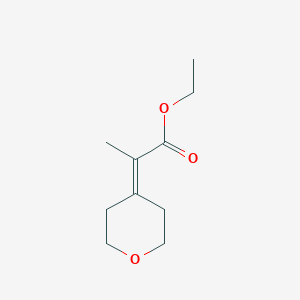
2-(Tetrahydropyran-4-ylidene)propionic acid ethyl ester
Cat. No. B8595697
M. Wt: 184.23 g/mol
InChI Key: XGEDMRYQYWKNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07511144B2
Procedure details


To a solution of 12.9 g (54.1 mmol) of 2-phosphonopropionic acid triethyl etser in tetrahydrofuran (60 mL) was added, at 25° C. under an atmosphere of argon, 5.52 g (49.2 mmol) of potassium t-butoxide, and stirred for 10 minutes. Into this solution, 5.42 g (54.1 mmol) of tetrahydropyran-4-one was dropped and stirred for 5 hours at about 70° C. The obtained mixture was cooled to room temperature, poured into water and extracted with ether. The ether extract was washed with water (twice) and saturated brine successively, dried over anhydrous magnesium sulfate, and then, the solvent was removed. The obtained residue was purified by medium pressure liquid column chromatography on silica gel (developing solvent; hexane-ethyl acetate) to obtain 4.2 g (yield 42.1%) of 2-(tetrahydropyran-4-ylidene)propionic acid ethyl ester as colorless liquid. Its physical property is shown below.
[Compound]
Name
2-phosphonopropionic acid triethyl
Quantity
12.9 g
Type
reactant
Reaction Step One





Yield
42.1%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].[O:7]1[CH2:12][CH2:11]C(=O)[CH2:9][CH2:8]1.[OH2:14].[O:15]1CC[CH2:17][CH2:16]1>>[CH2:16]([O:15][C:1](=[O:14])[C:2](=[C:5]1[CH2:9][CH2:8][O:7][CH2:12][CH2:11]1)[CH3:3])[CH3:17] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
2-phosphonopropionic acid triethyl
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
5.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
5.42 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 hours at about 70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The obtained mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (twice) and saturated brine successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by medium pressure liquid column chromatography on silica gel (developing solvent; hexane-ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C)=C1CCOCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 42.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
